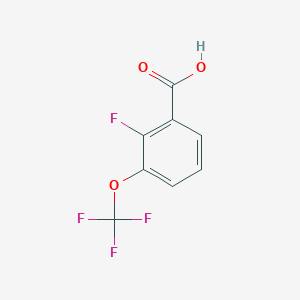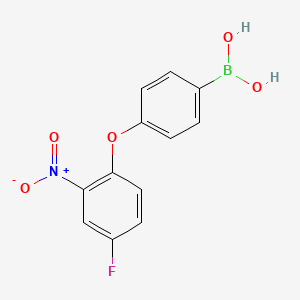
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol
Übersicht
Beschreibung
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol, also known as 2-fluoro-5-trifluoromethylpyridine, is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, and has been studied for its potential role in metabolic pathways.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-trifluoromethylpyridine has been used in a variety of scientific research applications. It has been studied for its potential role in metabolic pathways, and has been used in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-olrifluoromethylpyridine is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in metabolic pathways, and as an activator of certain metabolic processes. It is also believed that the compound is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-olrifluoromethylpyridine are not yet fully understood. However, it has been shown to inhibit enzymes involved in metabolic pathways, and has been found to be involved in the regulation of gene expression. It has also been found to have anti-inflammatory and anti-oxidant properties, and to be involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Laboratory Experiments
2-Fluoro-5-trifluoromethylpyridine has several advantages and limitations for laboratory experiments. It is a relatively stable compound, and is easy to synthesize. It is also non-toxic, and has a low environmental impact. However, it is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research into the use of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-olrifluoromethylpyridine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of more complex compounds using 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-olrifluoromethylpyridine as a starting material. Finally, further research could be conducted into the potential use of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-olrifluoromethylpyridine as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-4-2-1-3-8(10)9-5-7(12(14,15)16)6-17-11(9)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPNBGSDOPAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





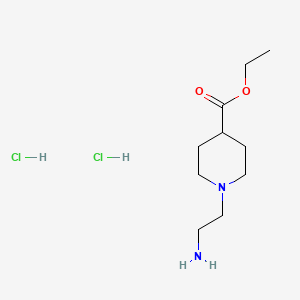
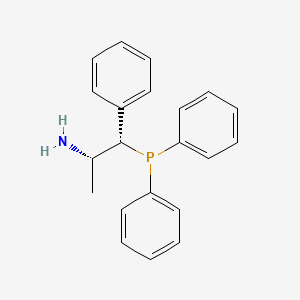

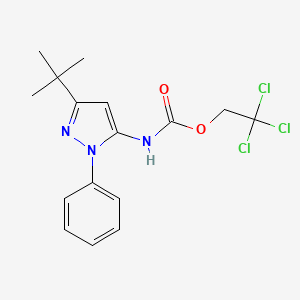





![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
